2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-20-4-5-22(18-21(20)2)25-19-26-28(35)32(16-17-33(26)29-25)11-10-27(34)31-14-12-30(13-15-31)23-6-8-24(36-3)9-7-23/h4-9,16-19H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGAHZUCZKBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into distinct functional groups:
- Pyrazolo[1,5-a]pyrazin core : This scaffold is known for its pharmacological potential.
- Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Piperazine moiety : Often associated with neuropharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of cell proliferation : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The inhibition is often dose-dependent and time-dependent, suggesting a targeted mechanism (e.g., modulation of autophagy) .
- Anti-inflammatory properties : Compounds within this chemical class have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Receptor modulation : The piperazine component may interact with various neurotransmitter receptors, potentially influencing conditions such as schizophrenia .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent effects : Variations in the aryl groups attached to the pyrazole core can lead to significant differences in biological activity. For instance, compounds with halogenated phenyl groups exhibit enhanced potency against cancer cells .
- Piperazine modifications : Alterations in the piperazine ring can improve selectivity for specific receptors (e.g., D3 dopamine receptors) while reducing side effects .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of similar pyrazolo[1,5-a]pyrazine derivatives:
Case Studies
Several studies highlight the efficacy and potential applications of compounds related to our target compound:
- Cancer Treatment : A study evaluated a series of pyrazolo[1,5-a]pyrazin derivatives against A549 cells, revealing that specific modifications significantly enhanced their growth-inhibitory effects .
- Inflammatory Disorders : Another investigation demonstrated that certain pyrazole derivatives could inhibit TNF-α and IL-6 production by up to 85%, indicating potential therapeutic applications in inflammatory diseases .
- Neurological Applications : Research on mGlu5 positive allosteric modulators indicates that modifications to the pyrazolo core can lead to compounds with promising pharmacokinetic profiles for treating schizophrenia .
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows it to be modified into more complex structures. These transformations can lead to the development of new materials or pharmaceuticals.
Biology
In biological studies, the compound has shown potential in enzyme inhibition and receptor binding assays. Specifically, it has been investigated for its interaction with alpha1-adrenergic receptors , which are crucial in various physiological processes including vasoconstriction and blood pressure regulation. The compound acts as an antagonist at these receptors, suggesting its possible use in treating conditions like hypertension.
Medicine
The therapeutic applications of this compound are particularly promising. Due to its pharmacological properties, it may be utilized in the development of new drugs targeting neurological and cardiovascular disorders. Its structural similarity to known pharmacophores allows researchers to explore its efficacy and safety profiles through preclinical studies.
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Receptor Binding : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibited significant binding affinity to alpha1-adrenergic receptors, highlighting the importance of structural modifications for enhancing activity .
- Enzyme Inhibition Assays : Research published in Bioorganic & Medicinal Chemistry Letters reported that modifications on the piperazine moiety improved inhibition rates against specific enzymes involved in cancer pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Oxadiazole-containing derivatives (e.g., ) prioritize metabolic stability, while the target’s 3-oxopropyl linker may influence conformational flexibility and binding kinetics.
Pharmacological and Physicochemical Properties
- PI3Kδ Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives (Table 4 in ) exhibit nanomolar IC50 values for PI3Kδ, with selectivity over α/β/γ isoforms. While the target compound’s activity is unconfirmed, its piperazine group could mimic the sulfonylpiperazine motifs in selective inhibitors (e.g., ).
- Solubility and Bioavailability: The 4-methoxyphenyl group may improve water solubility compared to non-polar analogues (e.g., 3,4-dimethylphenyl in ), though the bulky piperazine moiety could reduce membrane permeability.
Preparation Methods
Reaction Mechanism and Optimization
The CDC process involves acetic acid-promoted oxidative coupling between ethyl acetoacetate (β-ketoester) and N-amino-2-iminopyridine under an oxygen atmosphere. This step proceeds via nucleophilic addition of the enolized β-dicarbonyl compound to the iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1).
Optimization Parameters:
Table 1: Optimization of Core Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Oxidant | O₂ (1 atm) | 94 |
| Air | 74 | |
| Argon | 6 | |
| Acid (6 equiv) | Acetic acid | 94 |
| p-TSA | 41 | |
| TFA | 55 |
Functionalization at Position 5: 3-Oxopropyl-Piperazine Side Chain
The 3-oxopropyl side chain is introduced via alkylation of the pyrazolo[1,5-a]pyrazin-4-one core with 3-bromopropiophenone, followed by piperazine substitution.
Alkylation of the Core
Reaction Conditions:
-
Alkylating Agent: 3-Bromopropiophenone (1.2 equiv)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: DMF, 80°C, 8 h
-
Yield: 70%
Synthesis of 4-(4-Methoxyphenyl)piperazine
Method: Buchwald-Hartwig amination of 1-bromo-4-methoxybenzene with piperazine using Pd₂(dba)₃ and Xantphos as ligands.
Yield: 88%.
Nucleophilic Substitution at the Ketone
The bromine in 3-bromopropiophenone is displaced by 4-(4-methoxyphenyl)piperazine under refluxing acetonitrile (12 h, 80°C), yielding 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one (75% yield).
Table 2: Piperazine Substitution Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 12 | 75 |
| DMF | 100 | 6 | 68 |
| Ethanol | 70 | 18 | 60 |
Final Assembly: Coupling of Side Chain to Core
The 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is coupled to the 5-position of the pyrazolo[1,5-a]pyrazin-4-one core via a nucleophilic substitution reaction.
Conditions:
-
Base: NaH (1.5 equiv)
-
Solvent: THF, 0°C to room temperature, 6 h
-
Yield: 65%
Challenges:
-
Steric hindrance at position 5 reduces reactivity, necessitating excess alkylating agent (1.5 equiv).
-
Column chromatography (SiO₂, ethyl acetate/hexane 1:2) is required for purification.
Alternative Pathways and Comparative Analysis
One-Pot CDC-Alkylation Approach
An alternative strategy combines core synthesis and alkylation in a single pot, leveraging the oxidative CDC conditions to facilitate subsequent functionalization. However, yields are lower (50%) due to competing side reactions.
Reductive Amination Route
The 3-oxopropyl side chain can be introduced via reductive amination of 3-aminopropiophenone with 4-(4-methoxyphenyl)piperazine using NaBH₃CN. While feasible, this method requires stringent moisture control and yields 62% product.
Scalability and Industrial Considerations
Key Factors:
Q & A
Basic: What synthetic strategies are validated for constructing the pyrazolo[1,5-a]pyrazin-4-one core?
The pyrazolo[1,5-a]pyrazin-4-one scaffold is typically synthesized via cyclization or condensation reactions. Key methods include:
- Cyclization with POCl₃ : Reacting pyrazole-5-amine derivatives with ketones or aldehydes under reflux with phosphorous oxychloride (POCl₃) at 120°C to form the fused pyrazine ring .
- Solvent-free condensation : One-pot reactions of barbituric acids, 1H-pyrazol-5-amines, and aldehydes under solvent-free conditions to improve yield and reduce purification steps .
- α,β-unsaturated ketone intermediates : Reacting pyrazole derivatives with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form intermediates, followed by oxidation or cyclization .
Table 1 : Representative Synthetic Routes
Basic: Which analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing pyrazole C-H from piperazine N-CH₂) in DMSO-d₆ or CDCl₃. Key signals include:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry of substituents (e.g., 3,4-dimethylphenyl orientation) .
- Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy), especially for detecting impurities like unreacted intermediates .
Advanced: How can coupling efficiency of the 4-(4-methoxyphenyl)piperazine moiety be optimized?
The piperazine moiety is introduced via nucleophilic substitution or amide coupling:
- Nucleophilic substitution : React 3-chloropropionyl intermediates with 4-(4-methoxyphenyl)piperazine in acetonitrile under reflux (80°C, 12h) with K₂CO₃ as a base (yield: 60–70%) .
- Amide coupling : Use EDCI/HOBt activation for coupling 3-carboxypropyl intermediates with piperazine derivatives (DMF, rt, 24h; yield: 55–65%) .
Key considerations : - Electron-donating groups (e.g., 4-methoxy) on the phenyl ring enhance nucleophilicity of piperazine, improving reaction rates .
- Polar aprotic solvents (e.g., DMF) stabilize transition states but may require post-reaction dialysis to remove residual solvents .
Advanced: How to resolve contradictions in reported biological activity data for structural analogs?
Discrepancies in bioactivity (e.g., IC₅₀ variations in cytotoxicity assays) often arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
- Substituent effects : The 3,4-dimethylphenyl group enhances lipophilicity (logP > 3), improving membrane permeability but reducing solubility, which affects dose-response curves .
Mitigation strategies : - Standardize assays using WHO-recommended cell lines and controls.
- Perform comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with activity .
Basic: What in vitro biological activities are reported for related compounds?
- Antibacterial activity : Pyrazolo-pyrazinone derivatives show moderate activity against S. aureus (MIC: 32–64 µg/mL) via topoisomerase IV inhibition .
- Cytotoxicity : Analogues with 4-methoxyphenylpiperazine moieties exhibit IC₅₀ values of 8–12 µM against breast cancer cells (MDA-MB-231) by inducing apoptosis .
- Carbonic anhydrase inhibition : Piperazine-linked derivatives inhibit hCA II (Ki: 0.8–1.2 µM), suggesting potential for antiglaucoma applications .
Advanced: What strategies improve metabolic stability of this compound?
- Introducing electron-withdrawing groups : Replace 4-methoxy with 4-CF₃ on the piperazine phenyl ring to reduce oxidative metabolism .
- Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated degradation .
- Prodrug approaches : Mask the ketone group as a ketal or oxime to enhance plasma stability .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
- Variable substituent libraries : Synthesize analogs with systematic substitutions (e.g., 3,4-dimethylphenyl → 3-Cl, 4-F) and test in parallel assays .
- 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate steric/electronic parameters with activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazinone carbonyl) using MOE or Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
